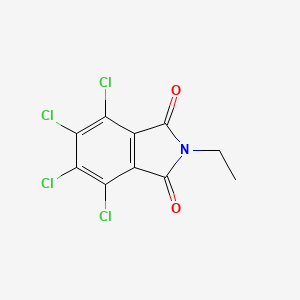
4,5,6,7-Tetrachloro-2-ethyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3,4,5,6-tetrachlorophthalimide is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of tetrachlorophthalimides, which are derivatives of phthalimide with four chlorine atoms attached to the benzene ring. This compound is of interest due to its potential use as an intermediate in organic synthesis and its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-3,4,5,6-tetrachlorophthalimide can be synthesized through a series of chemical reactions involving the starting material 3,4,5,6-tetrachlorophthalic anhydride. One common method involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with ethylamine in the presence of a suitable solvent such as toluene. The reaction typically proceeds under reflux conditions, resulting in the formation of N-Ethyl-3,4,5,6-tetrachlorophthalimide .
Industrial Production Methods
Industrial production of N-Ethyl-3,4,5,6-tetrachlorophthalimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3,4,5,6-tetrachlorophthalimide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, reduced forms of the compound, and oxidized products such as carboxylic acids .
Applications De Recherche Scientifique
N-Ethyl-3,4,5,6-tetrachlorophthalimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Ethyl-3,4,5,6-tetrachlorophthalimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. By inhibiting this enzyme, the compound can potentially reduce the absorption of dietary carbohydrates, making it useful in the treatment of conditions like diabetes and obesity . Additionally, its interaction with viral proteins suggests potential antiviral applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-3,4,5,6-tetrachlorophthalimide
- N-(4-Phenylbutyl)-3,4,5,6-tetrachlorophthalimide
- 3,4,5,6-Tetrachlorophthalimide
Uniqueness
N-Ethyl-3,4,5,6-tetrachlorophthalimide is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
46785-28-8 |
|---|---|
Formule moléculaire |
C10H5Cl4NO2 |
Poids moléculaire |
313.0 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H5Cl4NO2/c1-2-15-9(16)3-4(10(15)17)6(12)8(14)7(13)5(3)11/h2H2,1H3 |
Clé InChI |
DTSUYDPYXWBPIG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



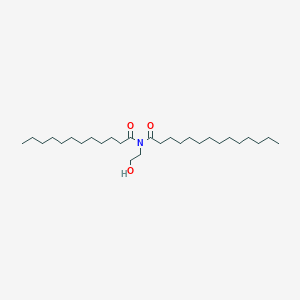
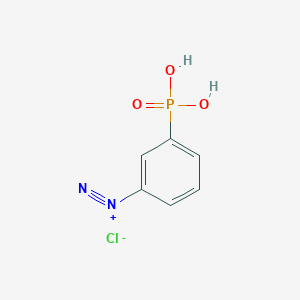
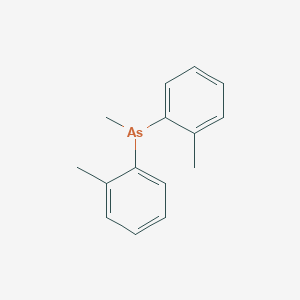

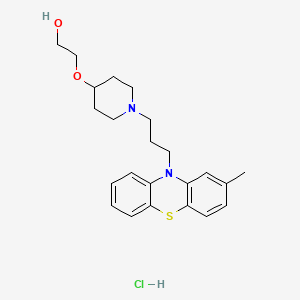

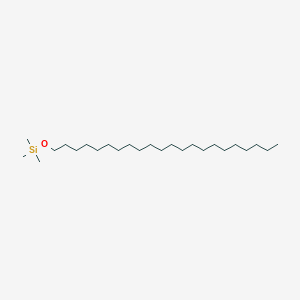
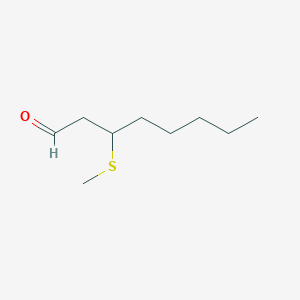
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
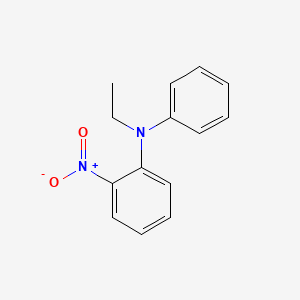

![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

